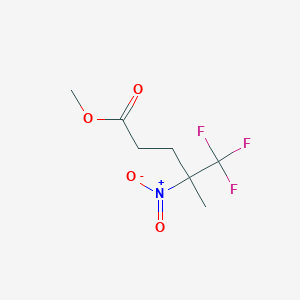
2,6,6-Trimethylfulvene
Vue d'ensemble
Description
2,6,6-Trimethylfulvene is an organic compound belonging to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes were first discovered by Thiele in 1900. The unique electronic properties and reactivity of fulvenes have made them a subject of interest in organic chemistry for over a century.
Méthodes De Préparation
2,6,6-Trimethylfulvene can be synthesized through various methods. One common synthetic route involves the condensation of aldehydes and ketones with cyclopentadiene in the presence of secondary amines. Another method includes the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates followed by the elimination of acetic acid. Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.
Analyse Des Réactions Chimiques
2,6,6-Trimethylfulvene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: Fulvenes, including this compound, are known for their propensity to participate in cycloaddition reactions. These reactions can be highly selective and are often used to synthesize complex polycyclic carbon scaffolds.
Oxidation and Reduction: Fulvenes can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Substitution Reactions: Substitution reactions involving fulvenes can lead to the formation of various derivatives, depending on the reactants and conditions used.
Common reagents for these reactions include secondary amines, cyclopentadiene, and various aldehydes and ketones. Major products formed from these reactions often include complex polycyclic structures and other fulvene derivatives.
Applications De Recherche Scientifique
2,6,6-Trimethylfulvene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of natural products and complex polycyclic scaffolds through cycloaddition reactions.
Materials Science: Fulvenes are used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.
Environmental Research:
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylfulvene primarily involves its participation in cycloaddition reactions. The compound’s unique electronic properties allow it to form dipolar structures at relatively low temperatures, facilitating these reactions. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.
Comparaison Avec Des Composés Similaires
2,6,6-Trimethylfulvene can be compared to other fulvenes such as pentafulvene, triafulvene, heptafulvene, and nonafulvene. While all fulvenes share similar electronic properties and reactivity, this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Similar compounds include:
- Pentafulvene
- Triafulvene
- Heptafulvene
- Nonafulvene
These compounds differ in their substitution patterns and the resulting electronic properties, which can affect their reactivity and applications.
Propriétés
IUPAC Name |
2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHYMLWPVAELKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)











